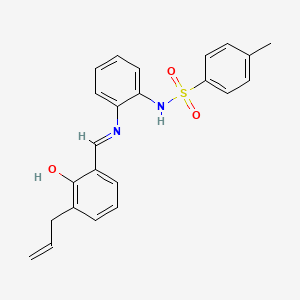
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide is a synthetic compound known for its potential applications in various scientific fields, particularly in medicinal chemistry. This compound is characterized by its complex structure, which includes an allyl group, a hydroxybenzylidene moiety, and a sulfonamide group. These functional groups contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 3-allyl-2-hydroxybenzaldehyde and 2-aminophenyl-4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential as an anticancer agent due to its cytotoxicity against cancer cell lines.
Biological Studies: Investigation of its interactions with enzymes and proteins.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of enzyme function and subsequent cellular effects. Additionally, the compound may exert its effects through the induction of oxidative stress or the activation of apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-allyl-2-hydroxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides: Known for their anticancer properties.
N-(2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide: Similar structure but lacks the allyl group.
Uniqueness
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide is unique due to the presence of the allyl group, which can enhance its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
28857-01-4 |
|---|---|
Molekularformel |
C23H22N2O3S |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
N-[2-[(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N2O3S/c1-3-7-18-8-6-9-19(23(18)26)16-24-21-10-4-5-11-22(21)25-29(27,28)20-14-12-17(2)13-15-20/h3-6,8-16,25-26H,1,7H2,2H3 |
InChI-Schlüssel |
JRMRBHYADZUYPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=CC=CC(=C3O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


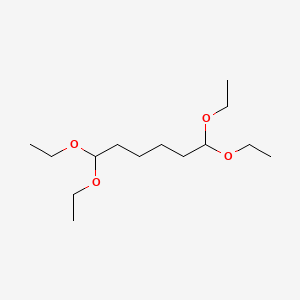
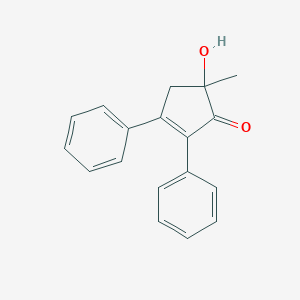
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(naphthalen-2-yl)acetamide](/img/structure/B14148751.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14148752.png)
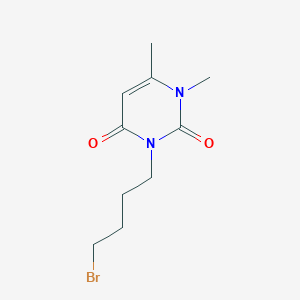
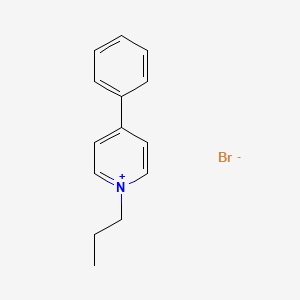
![3-Hydroxy-2-phenyl-N-[(1R)-1-phenylpropyl]-4-quinolinecarboxamide](/img/structure/B14148777.png)
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)

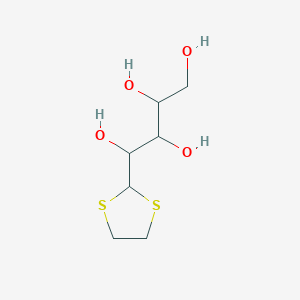
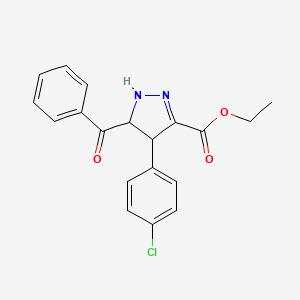
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B14148806.png)
![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)
![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)
